1-Bromo-2-(but-3-en-1-yl)naphthalene
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Overview
Description
1-Bromo-2-(but-3-en-1-yl)naphthalene is an organic compound with the molecular formula C14H13Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a but-3-en-1-yl group is attached at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(but-3-en-1-yl)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the but-3-en-1-yl group. The bromination of naphthalene typically involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromonaphthalene is then subjected to a Friedel-Crafts alkylation reaction with but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(but-3-en-1-yl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Oxidation Reactions: The but-3-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the but-3-en-1-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of 1-cyano-2-(but-3-en-1-yl)naphthalene.
Oxidation Reactions: Formation of 1-bromo-2-(but-3-en-1-yl)benzaldehyde or 1-bromo-2-(but-3-en-1-yl)benzoic acid.
Reduction Reactions: Formation of 1-bromo-2-(butyl)naphthalene.
Scientific Research Applications
1-Bromo-2-(but-3-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(but-3-en-1-yl)naphthalene involves its interaction with various molecular targets and pathways. The bromine atom and the but-3-en-1-yl group confer unique reactivity to the compound, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the but-3-en-1-yl group can undergo various transformations, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
1-Bromo-2-(but-3-en-1-yl)naphthalene can be compared with other similar compounds, such as:
1-Bromonaphthalene: Lacks the but-3-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(but-3-en-1-yl)naphthalene: Lacks the bromine atom, resulting in different reactivity and applications.
1-Bromo-2-methylnaphthalene:
Properties
CAS No. |
109433-16-1 |
---|---|
Molecular Formula |
C14H13Br |
Molecular Weight |
261.16 g/mol |
IUPAC Name |
1-bromo-2-but-3-enylnaphthalene |
InChI |
InChI=1S/C14H13Br/c1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)15/h2,4-5,7-10H,1,3,6H2 |
InChI Key |
WMYWOZRDGXQCBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
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